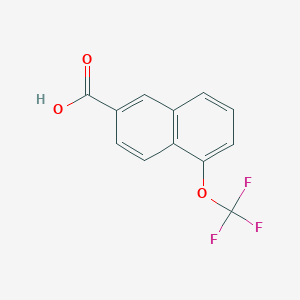

1-(Trifluoromethoxy)naphthalene-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 1-(trifluorométhoxy)naphtalène-6-carboxylique est un composé organique caractérisé par la présence d’un groupe trifluorométhoxy lié à un noyau naphtalène, avec un groupe acide carboxylique en position 6

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’acide 1-(trifluorométhoxy)naphtalène-6-carboxylique implique généralement l’introduction du groupe trifluorométhoxy sur un précurseur naphtalène, suivie d’une carboxylation. Une méthode courante est la trifluorométhylation des dérivés du naphtalène en utilisant des réactifs tels que l’iodure de trifluorométhyle (CF3I) en présence d’une base. La carboxylation ultérieure peut être réalisée par diverses méthodes, notamment l’utilisation de dioxyde de carbone sous haute pression et à haute température.

Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer des processus de trifluorométhylation et de carboxylation à grande échelle, optimisés pour le rendement et la pureté. L’utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l’efficacité de ces réactions, rendant le processus de production plus durable et rentable.

Analyse Des Réactions Chimiques

Types de Réactions : L’acide 1-(trifluorométhoxy)naphtalène-6-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou d’autres formes réduites.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur le noyau naphtalène, conduisant à une variété de dérivés substitués.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.

Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont employés dans des conditions appropriées.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des quinones, tandis que la réduction peut produire des alcools ou d’autres composés réduits.

Applications de la Recherche Scientifique

L’acide 1-(trifluorométhoxy)naphtalène-6-carboxylique a des applications diverses dans la recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes, en particulier dans le développement de composés fluorés.

Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche explore son utilisation dans la conception et le développement de médicaments, en particulier pour créer des molécules avec des propriétés pharmacocinétiques améliorées.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment des polymères et des produits agrochimiques.

Applications De Recherche Scientifique

1-(Trifluoromethoxy)naphthalene-6-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug design and development, particularly for creating molecules with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mécanisme D'action

Le mécanisme par lequel l’acide 1-(trifluorométhoxy)naphtalène-6-carboxylique exerce ses effets dépend de son application spécifique. En chimie médicinale, le groupe trifluorométhoxy peut améliorer la lipophilie et la stabilité métabolique du composé, améliorant son interaction avec les cibles biologiques. Le groupe acide carboxylique peut participer aux liaisons hydrogène et aux interactions ioniques, influençant l’affinité de liaison et la sélectivité du composé pour des cibles moléculaires spécifiques.

Composés Similaires :

- Acide 6-trifluorométhoxy-3-indazolecarboxylique

- Acide 4-hydroxy-6-(trifluorométhoxy)quinoléine-3-carboxylique

- Acide 3-carboxy-4-(trifluorométhoxy)phénylboronique

Comparaison : L’acide 1-(trifluorométhoxy)naphtalène-6-carboxylique est unique en raison de son motif de substitution spécifique sur le noyau naphtalène, qui confère des propriétés chimiques et physiques distinctes. Comparé à des composés similaires, il peut présenter des profils de réactivité et d’activité biologique différents, ce qui en fait un composé précieux pour des applications ciblées dans la recherche et l’industrie.

Comparaison Avec Des Composés Similaires

- 6-Trifluoromethoxy-3-indazolecarboxylic acid

- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

- 3-Carboxy-4-(trifluoromethoxy)phenylboronic acid

Comparison: 1-(Trifluoromethoxy)naphthalene-6-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry.

Propriétés

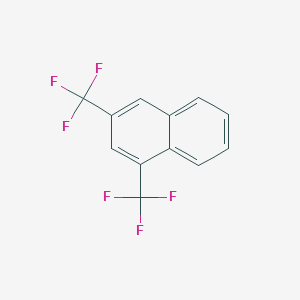

Formule moléculaire |

C12H7F3O3 |

|---|---|

Poids moléculaire |

256.18 g/mol |

Nom IUPAC |

5-(trifluoromethoxy)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)18-10-3-1-2-7-6-8(11(16)17)4-5-9(7)10/h1-6H,(H,16,17) |

Clé InChI |

PKBNQAHWWNVNQE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)OC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)

![3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)

![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)

![(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)

![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)

![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)